N-(4-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide
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Description
N-(4-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Derivatives
Research has explored various synthetic pathways and derivatives of compounds structurally related to N-(4-cyanophenyl)-8-ethoxy-6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxamide. For instance, a solid-phase synthetic route has been developed for the synthesis of quinoxaline, thiazine, and oxazine analogs through a benzyne intermediate, highlighting the versatility and potential of related compounds in synthetic chemistry (Dixon et al., 2005). Additionally, new synthetic routes have been established for the preparation of β-proline, nipecotic acid, as well as indolizine-6- and quinolizine-3-carboxylic acids derivatives from related oxazine compounds, further underscoring the synthetic utility of such structures (Tishkov et al., 2002).
Heterocyclic Compound Synthesis
The synthesis and characterization of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, derived from analogous structures have been reported, which are significant due to their potential biological activities. Such compounds were synthesized through reactions involving related pyrazole and acetylacetone derivatives, demonstrating the chemical reactivity and potential for producing biologically active molecules from structures similar to the compound (Hassan et al., 2014).
Polymorphic Studies
Investigations into the polymorphic modifications of compounds with similar frameworks have been conducted, such as the study of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide derivative, which possesses strong diuretic properties. The research identified two polymorphic forms, providing insights into the crystal packing and molecular interactions that could influence the physical properties and potentially the biological activities of these compounds (Shishkina et al., 2018).
Molecular Recognition Studies
The synthesis and study of tetramethoxy-(tetra-hydrazinecarboxamide) cyclophanes, which bear resemblance to the core structure of this compound, have been undertaken to investigate solution-phase recognition of chiral carboxylic guests. Such studies highlight the potential of related compounds in molecular recognition and supramolecular chemistry applications (Nour et al., 2015).
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-ethoxy-4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-16-11-17(23)22-10-4-3-5-15(22)18(16)19(24)21-14-8-6-13(12-20)7-9-14/h6-9,11H,2-5,10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GURILIDKQSDOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)NC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.